6-Phenyl-5H-pyrrolo[2,3-b]pyrazine
Description
Significance of Nitrogen-Containing Fused Heterocycles in Medicinal Chemistry and Organic Synthesis
Nitrogen-containing fused heterocycles are a cornerstone of medicinal chemistry and organic synthesis, with their presence being a defining feature of a vast number of pharmaceuticals and biologically active compounds. mdpi.comresearchgate.net These intricate molecular architectures, composed of two or more fused rings where at least one contains a nitrogen atom, are prevalent in nature, forming the core of many alkaloids, vitamins, and hormones. mdpi.com Their significance stems from a combination of unique structural and electronic properties that make them ideal scaffolds for drug design.
The presence of nitrogen atoms within the heterocyclic framework imparts specific physicochemical properties that are crucial for biological activity. These properties include the ability to form hydrogen bonds, which is critical for molecular recognition and binding to biological targets such as enzymes and receptors. mdpi.comnih.gov The lone pair of electrons on the nitrogen atoms can act as hydrogen bond acceptors, while N-H groups can serve as hydrogen bond donors. This versatility in forming non-covalent interactions allows for high-affinity and selective binding to the active sites of proteins.
Furthermore, the electronic nature of nitrogen-containing heterocycles can be finely tuned through substituent modifications, influencing their reactivity, metabolic stability, and pharmacokinetic profiles. The aromaticity and electron distribution within the fused ring system can also play a significant role in π-π stacking interactions with biological macromolecules. The structural rigidity of fused ring systems helps to reduce the entropic penalty upon binding to a target, often leading to enhanced potency.
A testament to their importance is the fact that a significant percentage of drugs approved by the U.S. Food and Drug Administration (FDA) contain at least one nitrogen heterocycle. acs.org An analysis of FDA-approved drugs from 2013 to 2023 revealed that 82% of new small-molecule drugs contained a nitrogen heterocycle, a notable increase from previous decades. acs.org This underscores the continued reliance on and exploration of this chemical class in the quest for new medicines.
Overview of the Pyrrolo[2,3-b]pyrazine Scaffold as a Privileged Structure in Drug Discovery
Within the broad class of nitrogen-containing fused heterocycles, the pyrrolo[2,3-b]pyrazine scaffold has garnered considerable attention as a "privileged structure" in drug discovery. A privileged scaffold is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target by judicious modification. The pyrrolo[2,3-b]pyrazine core, which consists of a fused pyrrole (B145914) and pyrazine (B50134) ring, has demonstrated its versatility by serving as the foundation for a multitude of biologically active compounds. researchgate.net
The privileged nature of the pyrrolo[2,3-b]pyrazine scaffold is particularly evident in the field of kinase inhibition. researchgate.net Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is implicated in a wide range of diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. The pyrrolo[2,3-b]pyrazine scaffold has proven to be an effective ATP-competitive inhibitor, meaning it binds to the ATP-binding site of kinases, preventing the transfer of a phosphate (B84403) group to their substrates. google.com
The structural features of the pyrrolo[2,3-b]pyrazine core are well-suited for interaction with the kinase ATP-binding site. The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, mimicking the interactions of the adenine (B156593) portion of ATP with the kinase hinge region. The pyrrole ring and the potential for substitution at various positions on the scaffold allow for the introduction of different functional groups to optimize potency, selectivity, and physicochemical properties.
Research has shown that derivatives of the 5H-pyrrolo[2,3-b]pyrazine scaffold are particularly active as kinase inhibitors. researchgate.net This has led to the development of numerous potent inhibitors of various kinases, including Cyclin-Dependent Kinases (CDKs), Glycogen Synthase Kinase-3 (GSK-3), and Fibroblast Growth Factor Receptors (FGFRs). google.comgoogle.comnih.gov The adaptability of the pyrrolo[2,3-b]pyrazine scaffold allows medicinal chemists to systematically modify its structure to achieve desired biological activity against specific kinase targets.
Historical Development and Emerging Research Trends Pertaining to 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine and its Analogues
The development of kinase inhibitors represents a significant breakthrough in modern medicine, with the first rationally designed small molecule kinase inhibitor, imatinib, being approved in 2001. scielo.br This success spurred intensive research into other kinase-targeting scaffolds, leading to the exploration of pyrrolopyrazines. Early work identified this class of compounds as potent inhibitors of various kinases. google.com
Within this context, this compound has emerged as a compound of interest. Its structure features a phenyl group at the 6-position of the pyrrolo[2,3-b]pyrazine core. This specific substitution pattern has been investigated for its potential to modulate the activity of various biological targets. Research on this compound and its analogs has explored a range of potential therapeutic applications. ontosight.ai
Emerging research trends for this class of compounds are expanding beyond their initial focus on kinase inhibition. While the development of novel kinase inhibitors based on the this compound scaffold continues to be an active area of investigation, researchers are also exploring other potential pharmacological activities. These include:
Antitumor and Anticancer Properties: Given the role of kinases in cancer, it is no surprise that many this compound analogs are being evaluated for their anticancer activity. ontosight.ai
Neuropharmacological Effects: The involvement of certain kinases in neurological processes has prompted investigations into the potential of these compounds for treating neurodegenerative diseases. ontosight.ai
Anti-inflammatory Properties: The role of kinases in inflammatory signaling pathways makes this compound derivatives potential candidates for anti-inflammatory drugs. ontosight.ai
Antimicrobial and Antiviral Activities: Some pyrrolopyrazine derivatives have shown promise as antimicrobial and antiviral agents, suggesting another avenue for future research. researchgate.net
The ongoing research into this compound and its analogs highlights the versatility of the pyrrolo[2,3-b]pyrazine scaffold and its potential to yield a diverse range of therapeutic agents. The ability to modify the phenyl group and other positions on the core structure provides a rich platform for the design and synthesis of new compounds with tailored biological activities.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-phenyl-5H-pyrrolo[2,3-b]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3/c1-2-4-9(5-3-1)10-8-11-12(15-10)14-7-6-13-11/h1-8H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONJMAXYFHBVNTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=NC=CN=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70321037 | |
| Record name | 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70321037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78605-10-4 | |
| Record name | 78605-10-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=368287 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70321037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-PHENYL(5H)PYRROLO(2,3-B)PYRAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5JSW5LGX8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for 6 Phenyl 5h Pyrrolo 2,3 B Pyrazine and Its Analogues
Palladium-Catalyzed Cross-Coupling Approaches
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryl and heterobiaryl compounds, and they are extensively used in the synthesis of 6-phenyl-5H-pyrrolo[2,3-b]pyrazine and its analogues. researchgate.netdntb.gov.ua
Sonogashira Coupling: The Sonogashira coupling, a reaction between a terminal alkyne and an aryl or vinyl halide, is a key reaction in this context. researchgate.netrsc.org A two-step protocol involving the Sonogashira coupling of 2-amino-3-chloropyrazine (B41553) with a terminal aryl alkyne, followed by a base-induced intramolecular cyclization, provides a reliable route to 6-substituted-5H-pyrrolo[2,3-b]pyrazines. This method offers better yields and reproducibility compared to earlier approaches. A one-pot multicomponent reaction utilizing a Sonogashira coupling as a key step has also been developed for the synthesis of this compound derivatives. researchgate.net
Suzuki Coupling: The Suzuki coupling, which involves the reaction of an organoboron compound with a halide, is another powerful tool for introducing the phenyl group. nih.govnih.gov While direct application to the synthesis of this compound is less commonly reported, it is a standard method for arylating heterocyclic cores. For instance, the Suzuki-Miyaura cross-coupling has been successfully used to synthesize 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, demonstrating its utility in functionalizing related heterocyclic systems. nih.gov
Stille Coupling: The Stille coupling, which pairs an organotin compound with a halide, offers an alternative to the Suzuki coupling. rsc.org It has been employed in pyrazine (B50134) chemistry for C-C bond formation. rsc.org
Table 1: Comparison of Palladium-Catalyzed Cross-Coupling Reactions
| Coupling Reaction | Key Reactants | Catalyst System (Typical) | Advantages |
| Sonogashira | Terminal alkyne, Aryl/Vinyl halide | Palladium catalyst, Copper co-catalyst, Amine base wikipedia.orgorganic-chemistry.org | Mild reaction conditions, tolerance of various functional groups wikipedia.org |
| Suzuki | Organoboron compound, Aryl/Vinyl halide | Palladium catalyst, Base nih.govlibretexts.org | Readily available and stable reagents, mild conditions nih.gov |
| Stille | Organotin compound, Aryl/Vinyl halide | Palladium catalyst rsc.org | Versatile for C-C bond formation rsc.org |
Heteroannulation Reactions for Pyrrolo[2,3-b]pyrazine Formation
Heteroannulation reactions involve the formation of a heterocyclic ring in a single step from acyclic precursors. A significant advancement in the synthesis of 6-substituted-5H-pyrrolo[2,3-b]pyrazines is the palladium-catalyzed heteroannulation process. This reaction utilizes the readily accessible N-(3-chloropyrazin-2-yl)-methanesulfonamide and commercially available terminal alkynes. The reaction proceeds through a palladium-catalyzed heteroannulation followed by deprotection to yield the desired 6-substituted-5H-pyrrolo[2,3-b]pyrazines, including aryl, heteroaryl, and alkyl substituted derivatives.
A one-pot multicomponent reaction for the synthesis of substituted pyrrolo[2,3-b]pyrazines has also been reported, which involves a Sonogashira coupling reaction as the key step. researchgate.net This method efficiently provides 5-(arylideneamino)-6-phenyl-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitriles from 5,6-dichloropyrazine-2,3-dicarbonitrile, hydrazine, phenylacetylene, and various aldehydes. researchgate.net
Targeted Introduction and Modification of the Phenyl Substituent and Other Peripheral Groups
The strategic introduction and subsequent modification of the phenyl group at the C-6 position, along with other peripheral substituents, are crucial for modulating the biological activity of the 5H-pyrrolo[2,3-b]pyrazine scaffold. Research, particularly in the context of kinase inhibitor development, has demonstrated that alterations to these external groups significantly influence target affinity and selectivity. nih.gov
A common strategy involves the use of precursor molecules where the phenyl ring is introduced via cross-coupling reactions. Modifications are often aimed at exploring the steric and electronic requirements of the target's binding pocket. For instance, in the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors, a series of 5H-pyrrolo[2,3-b]pyrazine derivatives were synthesized to explore the impact of substituents on the C-6 phenyl ring. nih.gov Guided by co-crystal structures, researchers introduced various groups to probe specific interactions. For example, replacing a hydrogen with a fluorine or a cyano group on the phenyl ring can alter the electronic properties and introduce new hydrogen bonding capabilities.
The table below summarizes the enzymatic activity of various compounds where the C-6 phenyl ring and another position (R¹) were modified to optimize FGFR1 inhibition. nih.gov
| Compound | R¹ | R² (Substituent on Phenyl Ring) | FGFR1 IC₅₀ (nM) |
| 13 | H | 3-CN, 4-F | 14.3 |
| 14 | H | 3-CN | 28.5 |
| 15 | H | 4-F | 179.6 |
| 16 | H | 3-F | 227.8 |
| 17 | H | H | 385.2 |
| 18 | H | 3-Cl | 43.1 |
| 19 | H | 3-CH₃ | 165.4 |
| 20 | CH₃ | 3-CN, 4-F | 22.3 |
This table is based on data from a study on FGFR kinase inhibitors. The R¹ substituent is not on the phenyl ring but at another peripheral position on the pyrazine ring. nih.gov
These findings highlight the sensitivity of the molecule's biological activity to the substitution pattern on the phenyl ring. The introduction of a cyano group at the meta-position (Compound 14) and a fluorine atom at the para-position (Compound 15) were explored, with the combination of both (Compound 13) yielding a highly potent inhibitor. nih.gov This demonstrates a rational approach to drug design, where peripheral groups are systematically modified to enhance biological function.
Strategies for Substituent Diversification and Functionalization of the Pyrrolo[2,3-b]pyrazine Scaffold
The pyrrolo[2,3-b]pyrazine core, also known as 7-azaindole, is a "privileged scaffold" in medicinal chemistry, particularly for developing kinase inhibitors. researchgate.netnih.gov Its structure is amenable to functionalization at several positions, allowing for the systematic diversification of substituents to optimize pharmacokinetic and pharmacodynamic properties. researchgate.netmdpi.com Key strategies for achieving this diversification include reactions targeting the pyrrole (B145914) nitrogen (N-5) and various positions on the pyrazine ring (C-2, C-3, and C-7). ontosight.ai These modifications are often accomplished through modern synthetic methods such as cross-coupling reactions, cyclization, and direct C-H arylation. researchgate.netnbuv.gov.ua
Functionalization at the Pyrrole Nitrogen (N-5)
The nitrogen atom at the N-5 position of the 5H-pyrrolo[2,3-b]pyrazine ring is a common site for functionalization. The N-H proton is acidic and can be readily deprotonated to allow for the introduction of various substituents. wikipedia.org This modification can influence the compound's solubility, metabolic stability, and ability to form hydrogen bonds within a biological target's active site.
A straightforward and frequently employed modification is N-alkylation. For example, the synthesis of 5-Methyl-6-phenyl-5H-pyrrolo[2,3-b]pyrazine demonstrates the introduction of a methyl group at the N-5 position. ontosight.ai This seemingly simple modification can have significant consequences for biological activity by altering the planarity and electronic distribution of the heterocyclic system.
In structure-activity relationship (SAR) studies, the N-5 position is often explored with a variety of groups. The data below from an FGFR inhibitor study shows the effect of substituting the N-5 hydrogen with a methyl group. nih.gov
| Compound | N-5 Substituent | R² (Substituent on Phenyl Ring) | FGFR1 IC₅₀ (nM) |
| 13 | H | 3-CN, 4-F | 14.3 |
| 20 | CH₃ | 3-CN, 4-F | 22.3 |
| 14 | H | 3-CN | 28.5 |
| 21 | CH₃ | 3-CN | 25.4 |
| 15 | H | 4-F | 179.6 |
| 22 | CH₃ | 4-F | 358.1 |
This table illustrates the impact of N-5 methylation on the inhibitory activity of selected this compound analogs. nih.gov
The results indicate that while N-5 methylation is well-tolerated, it does not consistently improve potency for this specific target, highlighting the nuanced role of this position in molecular recognition. nih.gov
Modifications on the Pyrazine Ring (e.g., C-2, C-3, C-7 Positions)
Synthetic transformations on the pyrazine ring can include halogenation, nitration, and amination, which install handles for further diversification through cross-coupling reactions like the Suzuki or Buchwald-Hartwig reactions. researchgate.net In the development of FGFR inhibitors based on the 5H-pyrrolo[2,3-b]pyrazine scaffold, the C-7 position was identified as a key vector for modification. nih.gov Researchers introduced a variety of amine-containing side chains at this position to explore a specific pocket of the kinase active site.
The following table presents data on the modification at the C-7 position (designated R²) of the pyrrolo[2,3-b]pyrazine core, with a consistent substituent pattern on the C-6 phenyl group. nih.gov
| Compound | R² (Substituent at C-7) | FGFR1 IC₅₀ (nM) |
| 13 | H | 14.3 |
| 27 | (R)-3-aminopiperidine-1-carbonyl | 7.9 |
| 28 | (S)-3-aminopiperidine-1-carbonyl | 17.5 |
| 29 | piperazine-1-carbonyl | 11.0 |
| 30 | 4-aminopiperidine-1-carbonyl | 32.7 |
| 31 | 3-(dimethylamino)azetidine-1-carbonyl | 23.9 |
This table shows the effect of introducing different cyclic amine structures at the C-7 position on FGFR1 inhibitory activity. nih.gov
These modifications demonstrate that substantial and structurally diverse groups can be introduced onto the pyrazine ring. The data reveals that the stereochemistry and structure of the substituent at C-7 have a pronounced effect on the compound's potency, as seen in the difference between compounds 27 and 28 . nih.gov This underscores the importance of diversifying substituents on the pyrazine ring to fine-tune the interaction with biological targets.
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules. For 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine, ¹H and ¹³C NMR have been instrumental in confirming its synthesized structure.
In ¹H NMR studies, the chemical shifts (δ) and coupling constants (J) provide a wealth of information about the proton environment within the molecule. For instance, a ¹H NMR spectrum of this compound recorded in DMSO-d₆ exhibits characteristic signals that correspond to the different protons in the structure. google.com A broad singlet is typically observed for the N-H proton of the pyrrole (B145914) ring, indicating its acidic nature. google.com The protons of the pyrazine (B50134) and pyrrole rings appear as distinct multiplets and singlets, while the protons of the phenyl group show characteristic patterns in the aromatic region. google.com
¹³C NMR spectroscopy complements the proton data by providing insights into the carbon framework of the molecule. The chemical shifts of the carbon atoms are indicative of their electronic environment, allowing for the assignment of each carbon atom in the pyrrolo[2,3-b]pyrazine core and the phenyl substituent.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H (pyrrole NH) | 11.90 | bs | - |
| H (pyrazine ring) | 8.50, 8.25 | 2d | 3 |
| H (phenyl ring) | 7.90 | m | - |
| H (phenyl ring) | 7.55 | m | - |
| H (pyrrole ring) | 7.00 | s | - |
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, mass spectral analysis confirms its molecular formula, C₁₂H₉N₃. google.com The technique provides a mass-to-charge ratio (m/z) of the molecular ion (M⁺), which for this compound is observed at 209. google.com This finding is consistent with the calculated molecular weight of the structure. High-resolution mass spectrometry (HRMS) can further provide the exact mass, confirming the elemental composition with high accuracy. rsc.org
The fragmentation pattern observed in the mass spectrum can also offer valuable structural information. The way the molecule breaks apart upon ionization can help to identify its constituent parts and how they are connected.
| Technique | Observed m/z | Interpretation |
|---|---|---|
| Electron Ionization (EI) | 209 | Molecular Ion (M⁺) |
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a key method for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrational frequencies of its specific bonds. google.com
| Vibrational Mode | Frequency (cm⁻¹) |
|---|---|
| N-H Stretch (pyrrole) | 3135 |
| C-H Stretch (aromatic) | 3050 |
X-ray Crystallography for Definitive Solid-State Structure Determination and Conformational Analysis
These studies have revealed that the pyrrolo[2,3-b]pyrazine ring system is essentially planar. rsc.org The phenyl group is typically twisted at a certain angle relative to the plane of the heterocyclic core. rsc.org The crystal packing is influenced by intermolecular interactions, such as hydrogen bonding involving the pyrrole N-H group and π-π stacking interactions between the aromatic rings. These details are crucial for understanding the solid-state properties of the compound and how it may interact with other molecules. The Protein Data Bank (PDB) contains entries for the crystallographic structure of this compound, often designated by the code ALH. sparcs.orgebi.ac.uk
| Parameter | Observation | Reference |
|---|---|---|
| Crystal System | Monoclinic | rsc.org |
| Space Group | P2(1)/n | rsc.org |
| Molecular Conformation | Planar pyrrolopyrazine core with a twisted phenyl substituent | rsc.org |
Structure Activity Relationship Sar and Ligand Design
Elucidating Key Structural Determinants for Biological Potency and Selectivity
The nature and position of substituents on the phenyl ring of 6-phenyl-5H-pyrrolo[2,3-b]pyrazine derivatives significantly impact their biological activity. Studies on various pyrrolopyrazine-based compounds have demonstrated that both electron-donating and electron-withdrawing groups can modulate potency.
For instance, in a series of 12-aryl-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-ones, the presence of a hydroxyl group at the C-2 position of the phenyl ring resulted in potent antiproliferative activity against several cancer cell lines. acs.org Specifically, compound 5b with a 2-OH substituent showed greater potency than the standard drug etoposide (B1684455) against Panc-1, PC3, and MDA-MB-231 cancer cells. acs.org In another series, a compound with 3-methoxy and 4-hydroxy substitutions on the phenyl ring (7o ) exhibited potent activity against all tested cancer cell lines, being approximately twice as potent as etoposide. acs.org
Conversely, electron-withdrawing groups have also been shown to enhance activity. The introduction of a 3-nitro group on the phenyl ring in the same dihydropyrrolo-pyrazino-pyrrolo-pyridazine series led to compound 7m , which demonstrated twice the potency of etoposide against the tested cancer cell lines. acs.org Similarly, compounds with 3-chloro and 3-nitro substitutions showed better anticancer effects than etoposide. acs.org In a different study on pyrrolones, strong electron-withdrawing groups at the para position of an arylidene ring were found to increase the binding affinity to carbonic anhydrase. nih.gov However, in the dihydrodipyrrolo[1,2-a:2′,1′-c]pyrazine series, the attachment of electron-withdrawing groups like bromo, fluoro, and chloro on the phenyl ring did not lead to any significant change in cytotoxic effects compared to the unsubstituted analog. acs.org
These findings highlight the complex interplay between the electronic properties of the substituent and its position on the phenyl ring in determining the biological activity of these compounds.
Table 1: Effect of Phenyl Ring Substituents on Anticancer Activity
| Compound | Substituent | Cancer Cell Line | IC50 (µM) |
| 5b | 2-OH | Panc-1 | 20.3 |
| PC3 | 22.5 | ||
| MDA-MB-231 | 28.2 | ||
| 7o | 3-OCH3, 4-OH | - | Potent |
| 7m | 3-NO2 | Panc-1 | 12.5 |
| PC3 | 17.7 | ||
| MDA-MB-231 | 13.1 | ||
| Etoposide (standard) | - | Panc-1 | ~25 |
| PC3 | ~35 | ||
| MDA-MB-231 | ~26 |
Note: This table is based on data from a study on dihydrodipyrrolo-pyrazino-pyrrolo-pyridazine derivatives and is intended to illustrate the impact of phenyl ring substitutions. acs.org
Substitutions at the C-7 position of the pyrrolo[2,3-b]pyrazine core play a critical role in modulating the activity and selectivity of these compounds. The introduction of different alkyl and aryl groups at this position can significantly influence ligand-target interactions.
For example, in the development of Janus kinase 3 (JAK3) inhibitors, the initial lead compounds with a 5H-pyrrolo[2,3-b]pyrazine scaffold showed good potency but lacked selectivity. nih.gov Further exploration led to the understanding that modifications at the C-7 position were crucial. While specific examples of C-7 substitutions on this compound are not detailed in the provided search results, the general importance of this position is highlighted in the broader context of pyrrolopyrimidine and pyrrolopyrazine chemistry. For instance, the synthesis of 7-alkyl-6-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitriles has been developed, indicating the feasibility and interest in modifying the N-7 position of the pyrrole (B145914) ring. clockss.org
The size and nature of the substituent at C-7 can impact steric interactions within the binding pocket of the target kinase, thereby influencing both potency and selectivity.
The incorporation of a phenyl ether moiety has been identified as a key strategy for improving the kinase selectivity of 5H-pyrrolo[2,3-b]pyrazine-based inhibitors. nih.gov In the pursuit of selective JAK3 inhibitors, initial lead compounds, while potent, were not selective against other JAK family members. nih.gov
Computational modeling and X-ray crystallography revealed that a phenyl ether group provided a favorable vector to achieve selectivity. nih.govkisti.re.kr By exploring this, researchers were able to identify compounds 12b and 12d , which not only were potent JAK3 inhibitors but also demonstrated enhanced selectivity against other JAK isoforms and across the broader kinome. nih.gov This highlights the strategic importance of the phenyl ether moiety in directing the molecule to interact with specific residues or regions within the target kinase that differ from other closely related kinases.
The arrangement of hydrogen bond donors and acceptors, along with steric factors, are fundamental to the interaction between a ligand and its target protein. nih.govchemrxiv.org In the context of drug design, hydrogen bond donors are often considered more challenging to optimize than acceptors. nih.govchemrxiv.org
The binding of a ligand to a target in an aqueous environment is an "exchange reaction" where ligand-water and protein-water hydrogen bonds are broken to form new ligand-protein hydrogen bonds. chemrxiv.org The presence of a hydrogen bond donor in a ligand generally implies the presence of a hydrogen bond acceptor, and their alignment can lead to specific interactions. nih.gov
Steric hindrance is another critical factor. The size and shape of substituents can either facilitate or prevent optimal binding. rsc.org For example, the introduction of a bulky phenyl group can increase steric hindrance, which can be either beneficial or detrimental depending on the topology of the target's binding site. rsc.org In the design of pyrrolo[2,3-b]pyrazine analogues, careful consideration of the steric bulk of substituents on both the phenyl ring and the core scaffold is necessary to avoid unfavorable clashes and to promote a snug fit within the active site.
Rational Design Principles for Optimized Pyrrolo[2,3-b]pyrazine Analogues
The rational design of optimized pyrrolo[2,3-b]pyrazine analogues relies on a combination of SAR data, structural biology, and computational methods. A key principle is molecular hybridization, which involves combining pharmacophoric elements from different bioactive molecules to create a new hybrid with improved properties. mdpi.com
For instance, based on the structure of a known lead molecule and a marketed drug, researchers can merge fragments to design new compounds with potentially enhanced activity and selectivity. mdpi.com Scaffold hopping is another strategy, where the core scaffold is replaced with a different one that maintains the key binding interactions. Changing a 1H-pyrazolo[4,3-b]pyridine scaffold to a 5H-pyrrolo[2,3-b]pyrazine was shown to increase binding activity for FGFR1. mdpi.com
The design process often starts with a known scaffold and systematically explores modifications at various positions. This includes altering substituents on the phenyl ring, exploring different groups at positions like C-7, and introducing moieties like phenyl ethers to enhance selectivity. nih.govmdpi.com The goal is to optimize interactions with the target, such as forming specific hydrogen bonds and maximizing favorable van der Waals contacts, while minimizing off-target effects.
Computational Approaches in Ligand-Target Interactions
Computational methods are indispensable tools in modern drug discovery for understanding and predicting ligand-target interactions. scienceopen.comnih.gov These approaches range from two-dimensional (2D) chemical similarity searches to more complex three-dimensional (3D) molecular docking and quantitative structure-activity relationship (QSAR) modeling. scienceopen.commdpi.com
Molecular docking simulations can predict the binding pose of a ligand within the active site of a target protein, providing insights into key interactions like hydrogen bonds and hydrophobic contacts. nih.govmdpi.com For example, docking studies can reveal how different substituents on the this compound scaffold influence its orientation and binding affinity.
Computational and crystallographic analysis were instrumental in identifying the phenyl ether moiety as a key element for achieving JAK3 selectivity in a series of 5H-pyrrolo[2,3-b]pyrazine inhibitors. nih.govkisti.re.kr Furthermore, computational workflows can be used to assess the steric compatibility between a ligand and its target proteins. scienceopen.com
QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com These models can then be used to predict the activity of novel, untested compounds, thereby guiding the synthesis of more potent analogues. By integrating various computational tools, researchers can prioritize which molecules to synthesize and test, ultimately accelerating the drug discovery process. scienceopen.com
Molecular Docking for Binding Mode Prediction and Affinity Assessment
Molecular docking simulations are a cornerstone in the rational design of this compound derivatives, enabling researchers to predict how these molecules will bind to their target proteins and to estimate their binding affinity. This computational technique is crucial for understanding the interactions that drive biological activity.
For instance, in the development of inhibitors for Janus kinase 3 (JAK3), a key target in autoimmune diseases, molecular docking and crystallographic analysis were employed to understand the binding of leads based on the 5H-pyrrolo[2,3-b]pyrazine scaffold. nih.gov These initial compounds, while potent, lacked selectivity against other JAK family isoforms. Computational models revealed that the phenyl ether moiety of these inhibitors pointed towards a region of the ATP-binding site where selectivity could be achieved. nih.gov This predictive insight allowed for the targeted modification of the ligand to enhance its specificity for JAK3. nih.gov
The compound known as Aloisine A, a derivative of this compound, has been studied for its interaction with multiple kinases. bindingdb.orgdrugbank.com Docking simulations help to elucidate why this scaffold is capable of inhibiting various kinases, such as Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3 (GSK-3), by revealing commonalities and differences in the binding modes across these different active sites. bindingdb.org
Structure-Based Drug Design Strategies for Specific Biological Targets
The insights gained from molecular docking and X-ray crystallography form the basis of structure-based drug design. This approach involves the iterative process of designing, synthesizing, and testing new molecules to improve their fit and interaction with a specific biological target.
Targeting Kinases: The primary application for the this compound scaffold has been in the design of kinase inhibitors. researchgate.net Kinases share a conserved ATP-binding site, making the pyrrolopyrazine core an excellent starting point for creating ATP-competitive inhibitors. nih.gov
A key strategy involves modifying substituents on the core scaffold to exploit subtle differences between the ATP-binding sites of various kinases. For the JAK3 inhibitors, computational analysis suggested that a favorable vector existed for the phenyl ether moiety to achieve selectivity. nih.gov By exploring this vector through chemical synthesis, researchers successfully identified derivatives with greatly improved selectivity for JAK3 over other JAK isoforms. nih.gov
Another example is the development of inhibitors for Fibroblast Growth Factor Receptors (FGFRs), where a related 1H-pyrrolo[2,3-b]pyridine scaffold was used. nih.gov Design strategies involved altering substituents on a phenyl ring to explore interactions within a hydrophobic pocket of the receptor. This led to the discovery of potent and selective FGFR inhibitors. nih.gov Similar strategies are applicable to the this compound core. By modifying the phenyl group at the C6 position or adding substituents at other positions of the pyrrolopyrazine ring system, researchers can fine-tune the inhibitor's properties.
Molecular Hybridization and Scaffold Hopping: While not directly applied to this compound in the provided context, general drug design strategies like molecular hybridization and scaffold hopping are relevant. mdpi.com For example, fragments from a known drug, like the CSF1R inhibitor Pexidartinib, were merged with a pyrrolo[2,3-d]pyrimidine nucleus, guided by initial docking studies. mdpi.com This approach of combining structural elements from known inhibitors can lead to novel compounds with enhanced potency and favorable pharmacological properties. mdpi.com This principle could be applied to the this compound scaffold by incorporating fragments from other known kinase inhibitors to target specific enzymes.
Computational Chemistry and Theoretical Characterization
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in elucidating the electronic structure and reactivity of molecules. For the pyrrolo[2,3-b]pyrazine system, these methods offer a molecular-level understanding of its properties.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For heterocyclic compounds like pyrrolo[2,3-b]pyrazine derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p), are employed to optimize the molecular geometry and predict spectroscopic and electronic properties. nih.govmaterialsciencejournal.org
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates that a molecule is more reactive and can be easily polarized. nih.gov This energy gap is also associated with the charge transfer that occurs within the molecule. nih.gov
From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. materialsciencejournal.org While specific values for 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine are not extensively reported, analysis of related heterocyclic systems provides representative insights.
| Global Reactivity Descriptor | Formula | Significance |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | A measure of the molecule's polarizability. |
| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of the energy lowering due to maximal electron flow. |
This table outlines the key global reactivity descriptors derived from HOMO-LUMO energies.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map displays different colors to represent regions of varying electrostatic potential on the electron density surface.
Typically, regions with negative potential (colored in shades of red) are rich in electrons and are susceptible to electrophilic attack. These areas often correspond to the location of lone pairs on electronegative atoms like nitrogen and oxygen. Regions with positive potential (colored in shades of blue) are electron-deficient and are prone to nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential. researchgate.net
For the this compound molecule, the nitrogen atoms of the pyrazine (B50134) ring are expected to be the most electron-rich sites, indicated by red or yellow regions on the MEP map. These sites would be the primary targets for electrophilic attack or hydrogen bonding. The hydrogen atom attached to the pyrrole (B145914) nitrogen, along with the phenyl ring's hydrogen atoms, would likely show positive potential, making them potential sites for nucleophilic interactions.
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Protein Interaction Dynamics
Molecular Dynamics (MD) simulations are powerful computational techniques used to study the dynamic behavior of molecules over time, including conformational changes and interactions with other molecules like proteins. semanticscholar.org For compounds based on the 5H-pyrrolo[2,3-b]pyrazine scaffold, which are often investigated as kinase inhibitors, MD simulations provide crucial insights into their binding modes and the stability of the ligand-protein complex. nih.govmdpi.com
MD simulations can model the flexibility of both the ligand and the protein, which is often a limitation in more static methods like molecular docking. mdpi.com These simulations can reveal how the ligand settles into the binding pocket, the key amino acid residues involved in the interaction, and the stability of hydrogen bonds and other non-covalent interactions over the simulation period. mdpi.com This detailed understanding of the interaction dynamics is essential for the rational design and optimization of more potent and selective inhibitors. For example, simulations can help understand why small changes to a substituent on the pyrrolopyrazine ring can lead to significant differences in inhibitory activity. mdpi.com
In Silico Predictions of Biological Activity Profiles and Drug-Likeness Assessment
In silico methods are widely used in the early stages of drug discovery to predict the biological activity profile and assess the drug-likeness of a compound. The 5H-pyrrolo[2,3-b]pyrazine scaffold has been identified as a privileged structure in medicinal chemistry, showing potential as an inhibitor for various protein kinases. nih.gov
Computational tools are used to screen compounds against virtual libraries of biological targets to predict their potential activities. Furthermore, drug-likeness is assessed by evaluating physicochemical properties to determine if a compound is suitable for further development as a drug. This involves checking for compliance with established guidelines that correlate molecular properties with oral bioavailability and metabolic stability. Studies on related compounds have utilized such in silico tools to predict their druggability and safety profiles, guiding the selection of candidates for further experimental testing. nih.gov The 5H-pyrrolo[2,3-b]pyrazine core is recognized for its favorable metabolic properties in certain derivatives, marking it as a promising lead for drug development. nih.gov
Future Prospects and Translational Research
Development of Novel Pyrrolo[2,3-b]pyrazine Analogues with Enhanced Specificity and Potency
The core structure of 6-phenyl-5H-pyrrolo[2,3-b]pyrazine, a phenylpyrrole derivative, offers a versatile platform for chemical modification to enhance its therapeutic properties. drugbank.com Researchers are actively exploring the synthesis of novel analogues with the goal of improving both the potency and specificity of these compounds as inhibitors of various protein kinases.
A key strategy involves the rational design of derivatives based on structure-activity relationships (SAR). For instance, in the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors, modifications around the methylpyrazole moiety of related pyrrolo[2,3-b]pyrazine compounds have been investigated. nih.gov Interestingly, an unsubstituted pyrazole (B372694) ring demonstrated significantly higher activity than its substituted counterparts. nih.gov This highlights the critical role that even small structural changes can play in modulating biological activity.
Furthermore, the exploration of different substituents on the pyrrolo[2,3-b]pyrazine core has led to the discovery of potent inhibitors for other kinase families. For example, a series of 5H-pyrrolo[2,3-b]pyrazine-2-phenyl ethers were identified as potent and selective Janus kinase 3 (JAK3) inhibitors. nih.gov Computational modeling and crystallographic analysis were instrumental in guiding the optimization of these compounds, revealing that modifications to the phenyl ether moiety could enhance selectivity against other JAK isoforms. nih.gov
The following table summarizes the structure-activity relationship of some 5H-pyrrolo[2,3-b]pyrazine derivatives as FGFR1 inhibitors:
| Compound | R1 Group | FGFR1 Inhibition at 100 nM |
| 13 | Unsubstituted pyrazole | >90% |
| 14 | Isopropyl | Inactive |
| 29 | Ethyl-substituted imidazole (B134444) | High |
| 30 | Isopropyl-substituted imidazole | High |
| 33 | Methylacetamide | Reduced Potency |
This table is based on data from a study on the structure-based discovery of 5H-pyrrolo[2,3-b]pyrazine FGFR kinase inhibitors. nih.gov
Exploration of New Biological Targets and Unraveling Undiscovered Mechanisms of Action
While the this compound scaffold has shown promise as an inhibitor of kinases like FGFR and JAK3, its therapeutic potential may extend to other biological targets. nih.govnih.gov The pyrrolopyrazine class of compounds has been investigated for a variety of biological activities, including antitumor, neuropharmacological, and anti-inflammatory properties. ontosight.ai
The exploration of new biological targets is a critical area of future research. This involves screening this compound and its analogues against diverse panels of enzymes and receptors to identify novel interactions. Understanding the mechanism of action of these compounds at a molecular level is also crucial. For example, studies on related pyrrolo[3,2-b]quinoxaline derivatives have utilized a combination of cell-based assays, gene expression profiling, and chemical proteomics to elucidate their mode of action as kinase inhibitors. nih.govresearchgate.net This multi-faceted approach can reveal not only the primary targets but also off-target effects and downstream signaling pathways, providing a more comprehensive understanding of the compound's biological activity.
The 5H-pyrrolo[2,3-b]pyrazine scaffold has been reported to exhibit activity against a range of kinases, including:
Bruton's tyrosine kinase (BTK) nih.gov
Focal adhesion kinase (FAK) nih.gov
Janus kinase 3 (JAK3) nih.govnih.gov
Ataxia telangiectasia and Rad3-related protein (ATR) nih.gov
Serine/threonine kinases nih.gov
Further investigation into these and other potential targets will be essential for realizing the full therapeutic potential of this compound class.
Advancements in Scalable and Sustainable Synthetic Methodologies for Pyrrolo[2,3-b]pyrazine Production
The translation of promising compounds from the laboratory to the clinic requires the development of efficient, scalable, and sustainable synthetic methods. Traditional approaches to the synthesis of related azaindole structures, which share similarities with the pyrrolo[2,3-b]pyrazine core, often rely on expensive transition metal catalysts and harsh reaction conditions. acs.org
Modern synthetic chemistry is increasingly focused on "green" methodologies that minimize waste, reduce energy consumption, and utilize environmentally benign reagents. Recent advancements in this area include the use of microwave irradiation and ultrasound to accelerate reactions and improve yields in the synthesis of N-containing bicyclic heterocycles. researchgate.net Iron-catalyzed Sonogashira coupling followed by cyclization under microwave irradiation has been reported as an efficient method for the synthesis of 7-azaindoles, a related scaffold. researchgate.net
Furthermore, novel strategies are being developed to construct the core heterocyclic ring system. One such approach involves the use of O-vinylhydroxylamines as ring-annulation reagents for the synthesis of 7-azaindolines and 7-azaindoles under mild conditions, avoiding the need for costly transition metals. acs.org The development of one-pot methods for the selective synthesis of 7-azaindoles and 7-azaindolines from readily available starting materials also represents a significant step towards more economical and efficient production. rsc.org The application of these and other innovative synthetic strategies to the production of this compound will be crucial for its future development.
Integration of Artificial Intelligence and Machine Learning in Rational Compound Design and Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. These powerful computational tools can be applied to various stages of the drug development pipeline, from target identification to lead optimization.
In the context of this compound, AI and ML can be utilized for:
Rational Compound Design: By analyzing existing structure-activity relationship data, ML models can predict the biological activity of novel, yet-to-be-synthesized analogues. This allows for the in silico screening of vast virtual libraries of compounds, prioritizing those with the highest predicted potency and desired properties.
Predicting Biological Targets: AI algorithms can be trained to predict the potential biological targets of a given compound based on its chemical structure. This can help to identify new therapeutic applications for this compound and its derivatives.
Optimizing Synthetic Routes: ML models can be used to predict the outcomes of chemical reactions and to design more efficient and sustainable synthetic pathways.
The use of computational docking simulations, a key component of rational drug design, has already proven valuable in the optimization of pyrrolo[2,3-b]pyrazine-based inhibitors. nih.govnih.gov As AI and ML technologies continue to advance, their integration into the discovery and development of this compound analogues will undoubtedly accelerate the identification of new and improved therapeutic agents. The application of AI can also enhance the analysis of real-world data, which can inform clinical trial design and patient stratification. nih.gov
Q & A
Q. What synthetic methodologies are most effective for preparing 6-phenyl-5H-pyrrolo[2,3-b]pyrazine derivatives?
The synthesis typically involves bromination of pyrrolo[2,3-b]pyrazine precursors using reagents like N-bromosuccinimide (NBS) in solvents such as dimethylformamide (DMF) or acetonitrile . Subsequent functionalization (e.g., Suzuki-Miyaura cross-coupling) introduces the phenyl group at the 6-position. Optimization of reaction conditions (e.g., temperature, catalyst loading) is critical to achieving yields >70% . Purity verification via HPLC (>95%) and structural confirmation via H/C NMR are essential .
Q. How can researchers validate the kinase inhibitory activity of this compound derivatives?
Use in vitro kinase assays (e.g., ADP-Glo™) to measure IC values against targets like JAKs or FGFR. Include positive controls (e.g., ruxolitinib for JAK inhibition) and assess selectivity across kinase panels. Structural analogs with bromine or chlorine substituents show enhanced potency (e.g., IC < 100 nM for JAK2) . Data should be analyzed using nonlinear regression models (e.g., GraphPad Prism) .
Q. What analytical techniques are recommended for characterizing pyrrolo[2,3-b]pyrazine derivatives?
- Structural Elucidation : H/C NMR, HRMS, and X-ray crystallography for regiochemistry confirmation .
- Purity : HPLC with UV detection (λ = 254 nm) and C18 columns .
- Thermal Stability : TGA/DSC to assess decomposition temperatures (>200°C for most derivatives) .
Advanced Research Questions
Q. How can regioselectivity challenges in pyrrolo[2,3-b]pyrazine functionalization be addressed?
Regioselective bromination at the 2-position is achieved using NBS under inert atmospheres, while cross-coupling reactions (e.g., Sonogashira) require palladium catalysts (e.g., Pd(PPh)) and controlled stoichiometry . Computational modeling (DFT) predicts reactive sites, guiding experimental design .
Q. What strategies improve the selectivity of this compound derivatives for specific kinase isoforms?
Introduce substituents at the 3- or 7-positions to modulate steric and electronic interactions. For example, iodine at the 7-position enhances FGFR1 binding via hydrogen bonding with the hinge region (K = 12 nM) . Co-crystallization studies with kinase domains provide structural insights for rational design .
Q. How should researchers resolve contradictions in reported biological activities of pyrrolo[2,3-b]pyrazine analogs?
Discrepancies (e.g., varying IC values across studies) may arise from assay conditions (e.g., ATP concentration) or impurity profiles. Validate findings using orthogonal assays (e.g., cell proliferation vs. kinase inhibition) and ensure compound purity via LC-MS. Meta-analyses of SAR databases (e.g., ChEMBL) help contextualize data .
Q. What computational tools are effective for predicting the pharmacological properties of this compound derivatives?
- Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate binding to kinase domains .
- ADMET Prediction : SwissADME or pkCSM for bioavailability, CYP inhibition, and toxicity profiles .
- QSAR Modeling : MOE or RDKit to correlate structural features (e.g., logP, polar surface area) with activity .
Q. How can pyrrolo[2,3-b]pyrazine derivatives be adapted for use as fluorescent probes in cellular imaging?
Functionalize the pyrazine ring with electron-withdrawing groups (e.g., aldehyde at 7-position) to redshift fluorescence emission (λ > 500 nm). Derivatives like 5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde exhibit solvatochromism, enabling microenvironment sensing in live cells .
Key Considerations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
